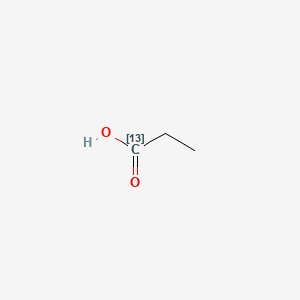

(113C)propanoic acid

CAS No.: 6212-69-7

Cat. No.: VC3854097

Molecular Formula: C3H6O2

Molecular Weight: 75.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6212-69-7 |

|---|---|

| Molecular Formula | C3H6O2 |

| Molecular Weight | 75.07 g/mol |

| IUPAC Name | (113C)propanoic acid |

| Standard InChI | InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 |

| Standard InChI Key | XBDQKXXYIPTUBI-LBPDFUHNSA-N |

| Isomeric SMILES | CC[13C](=O)O |

| SMILES | CCC(=O)O |

| Canonical SMILES | CCC(=O)O |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 12216717 (parent compound) | PubChem |

| Molecular Formula | Vulcanchem | |

| Molecular Weight | 89.1 g/mol | Vulcanchem |

| Isotopic Enrichment | ≥95% 13C | PubChem |

The sodium salt form (CAS: 62601-06-3) is water-soluble and commonly used in biochemical assays .

Synthesis and Preparation Methods

The synthesis of (1-13C)propanoic acid typically involves carboxylation reactions using 13C-enriched carbon dioxide. One established method is the Grignard reaction:

-

Grignard Reagent Formation: Ethyl magnesium bromide () reacts with 13CO₂ under anhydrous conditions:

-

Acid Hydrolysis: The intermediate is hydrolyzed to yield (1-13C)propanoic acid:

Alternative routes include microbial fermentation using 13C-labeled substrates, though chemical synthesis remains predominant for higher isotopic purity .

Applications in Scientific Research

Metabolic Pathway Analysis

(1-13C)Propanoic acid is widely used to study short-chain fatty acid (SCFA) metabolism. In gut microbiota research, it traces propionate production and utilization, elucidating roles in energy metabolism and immune modulation . For example, isotopically labeled propionate administered to microbial cultures allows quantification of metabolic flux via mass spectrometry .

NMR Spectroscopy

The compound’s 13C-enriched carboxyl group enhances signal detection in heteronuclear NMR experiments. In structural biology, it aids in resolving protein-ligand interactions by providing site-specific isotopic labels .

Chemical Synthesis

As a labeled building block, (1-13C)propanoic acid synthesizes isotopically tagged pharmaceuticals and agrochemicals. For instance, it is incorporated into anti-inflammatory drugs to study metabolic stability.

Biological and Industrial Relevance

Propanoic acid and its derivatives are integral to industrial processes, including food preservation and polymer production. The 13C-labeled variant enables:

-

Quality Control: Tracing preservative degradation in food products.

-

Polymer Chemistry: Monitoring copolymerization kinetics with ethylene.

Biologically, propionate serves as a precursor in gluconeogenesis and lipid synthesis. Labeled propionate reveals regulatory mechanisms in hepatic metabolism and dysregulation in metabolic disorders .

Comparison with Analogous Compounds

Compared to unlabeled propanoic acid, the 13C variant offers identical reactivity but unique analytical utility. Differences from longer-chain SCFAs (e.g., butyric acid) include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume